Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate
Description
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate (CAS 1186025-95-5) is an organotrifluoroborate salt with the molecular formula C₆H₅BF₃KOS and a molar mass of 232.07 g/mol . Structurally, it features a thiophene ring substituted with a formyl group at the 5-position and a methyl group at the 3-position, coordinated to a trifluoroborate anion. This compound is notable for its utility in condensation reactions and cross-coupling chemistry, where the formyl group enables post-functionalization, making it valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C6H5BF3KOS |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
potassium;trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide |
InChI |
InChI=1S/C6H5BF3OS.K/c1-4-2-5(3-11)12-6(4)7(8,9)10;/h2-3H,1H3;/q-1;+1 |
InChI Key |
AGCZCWIMCSZNLI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(S1)C=O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Starting Material: 5-Formyl-3-methylthiophene-2-boronic Acid or Ester
The synthesis begins with a suitable boronic acid or boronate ester derivative of 5-formyl-3-methylthiophene-2. This intermediate can be prepared by directed lithiation or metal-halogen exchange on appropriately substituted thiophene derivatives, followed by quenching with trialkyl borates or boronic acid derivatives.
Conversion to Potassium Organotrifluoroborate
The key step involves treatment of the boronic acid or boronate ester with aqueous potassium hydrogen difluoride (KHF2). This fluoridation step converts the boronic acid moiety into the corresponding potassium trifluoroborate salt. The reaction is typically conducted in a polar solvent such as acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (around 80–100 °C) for several hours to ensure complete conversion.
Representative Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Preparation of boronic acid/ester | Directed lithiation or metal-halogen exchange on 5-formyl-3-methylthiophene derivatives, quenching with trialkyl borate | Requires careful control to preserve formyl group |
| Fluoridation | Aqueous KHF2 (1-3 equiv), solvent: acetonitrile or DMF, temperature: 25–100 °C, time: 6–8 hours | Conversion to potassium trifluoroborate salt; reaction monitored by TLC or NMR |
| Workup | Removal of solvent, filtration, washing with acetone or methyl tert-butyl ether, vacuum drying | Yields typically 60–70%, purity >95% |
Example from Literature
A study demonstrated the synthesis of potassium organotrifluoroborates from formyl-substituted heteroarylboronic acids by adding aqueous KHF2 to the boronic acid intermediate, followed by stirring in acetonitrile at room temperature or mild heating. The 5-formyl-3-methylthiophene-2-trifluoroborate was obtained in good yield and purity, suitable for further synthetic transformations such as Suzuki-Miyaura cross-coupling.
Alternative Synthetic Routes
Direct Borylation of Halogenated Thiophene Derivatives
An alternative approach involves the nickel-catalyzed borylation of halogenated 5-formyl-3-methylthiophene derivatives using bis(pinacolato)diboron (B2pin2) or similar boron reagents, followed by conversion of the resulting boronate ester to the trifluoroborate salt with KHF2. This method requires mild heating (around 80 °C) and the use of ligands such as 1,3-bis(diphenylphosphino)propane (dppp) and phosphines to facilitate the catalytic cycle.
Condensation to Form Oxazoline-Substituted Trifluoroborates
In some cases, potassium formyl-substituted heteroaryltrifluoroborates, including those based on thiophene, can be further reacted with tosylmethyl isocyanide (TosMIC) under basic conditions to form oxazoline-substituted trifluoroborates. This method expands the versatility of the trifluoroborate derivatives but is more applicable for functionalized derivatives rather than the direct preparation of the parent this compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Fluoridation of boronic acid/ester | 5-Formyl-3-methylthiophene-2-boronic acid or ester | KHF2, aqueous solution | RT to 100 °C, 6–8 h | 60–70% | Most direct and common method |
| Nickel-catalyzed borylation of halide | 5-Formyl-3-methylthiophene-2-halide | B2pin2, NiCl2(dppp), PPh3, DIPEA | 80 °C, ethanol or DMF | Moderate to good | Requires catalytic system |
| Condensation with TosMIC (for derivatives) | Potassium formyl-substituted trifluoroborates | TosMIC, DBU, CH3CN | RT, several hours | Good | For oxazoline derivatives |
Research and Practical Considerations
The formyl group on the thiophene ring is sensitive to reduction and side reactions; mild conditions are preferred to preserve it during borylation and fluoridation steps.
Potassium trifluoroborates exhibit excellent stability and can be purified by crystallization or precipitation, facilitating their handling and storage.
The trifluoroborate moiety’s resistance to protodeboronation makes these compounds valuable intermediates in cross-coupling reactions, particularly for heteroaryl substrates prone to instability as boronic acids.
Monitoring of the fluoridation reaction can be done by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), or mass spectrometry to confirm the conversion to the trifluoroborate salt.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophenes, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and medicinal chemistry.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(5-formyl-3-methylthiophen-2-yl)borate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes critical parameters for the target compound and analogs:
Key Observations:
- Electrophilicity : The formyl group in the target compound increases electrophilicity at the 5-position, facilitating nucleophilic additions (e.g., oxazoline formation) compared to methyl-substituted analogs .
- Heterocycle Influence : Thiophene-based derivatives (e.g., CAS 871231-40-2) exhibit higher stability in cross-coupling reactions compared to furan analogs (CAS 1111213-54-7), attributed to sulfur’s weaker electron-donating effects .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Applications: The target compound’s formyl group allows sequential functionalization post-coupling, a unique advantage over non-functionalized analogs like potassium trifluoro(5-methylthiophen-2-yl)borate .
- Condensation Reactions : Formyl-substituted trifluoroborates (e.g., the target compound) react with amines or alcohols to form heterocycles, achieving yields of 85–95%, whereas methyl-substituted variants lack this versatility .
Computational Insights
- Electronic Structure : Density functional theory (DFT) studies suggest the formyl group lowers the LUMO energy, enhancing electrophilicity compared to methyl-substituted derivatives .
Q & A
Q. What mechanistic insights can be gained from isotopic labeling (e.g., ¹⁰B/¹¹B) in cross-coupling studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
